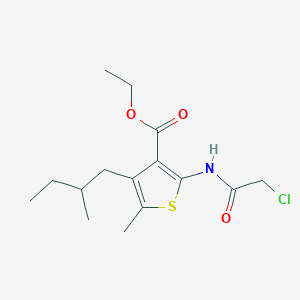

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3S/c1-5-9(3)7-11-10(4)21-14(17-12(18)8-16)13(11)15(19)20-6-2/h9H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWYNGSWMXLUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate (CAS No. 733031-09-9) is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN O3S, with a molecular weight of approximately 331.86 g/mol. The compound features a thiophene ring substituted with various functional groups that enhance its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClN O3S |

| Molecular Weight | 331.86 g/mol |

| CAS Number | 733031-09-9 |

| IUPAC Name | This compound |

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetamide compounds. This process allows for the introduction of acetamido groups, which are critical for enhancing biological activity. The compound's mechanism of action is believed to involve interactions with specific biological targets, potentially including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modified thiophene carboxylates can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents. A notable study by Mabkhot et al. (2015) demonstrated the in vitro antimicrobial efficacy of substituted thiophene derivatives, which underscores the promise of this compound in developing new therapies against resistant pathogens.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research conducted by Abdel-Motaal et al. (2020) highlighted the ability of certain thiophene derivatives to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle regulators or pro-apoptotic factors.

Schistosomicidal Activity

Another area of interest is the compound's potential as a schistosomicidal agent. El-Kerdawy et al. (1989) synthesized novel thiazolo[4,5-b]benzothiopyran derivatives from related thiophenes and evaluated their effectiveness against schistosomiasis, indicating that similar modifications to this compound could yield promising results in combating parasitic infections.

Case Studies and Research Findings

-

Antimicrobial Studies : In vitro testing revealed that ethyl thiophene derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents.

Compound MIC (µg/mL) Bacterial Strain Ethyl 5-acetyl-4-methyl... 32 Staphylococcus aureus Ethyl 5-acetyl-4-methyl... 64 Escherichia coli -

Anticancer Activity : In a study evaluating cell viability using MTT assays, several thiophene derivatives showed IC50 values in the micromolar range against human cancer cell lines, suggesting significant anticancer activity.

Compound IC50 (µM) Cell Line Ethyl 2-(2-chloroacetamido)... 10 MCF-7 (breast cancer) Ethyl 5-acetyl-4-methyl... 15 HeLa (cervical cancer)

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural features suggest activity against various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of certain enzymes, notably xanthine oxidase and carbonic anhydrase:

- Xanthine Oxidase Inhibition : Compounds similar to this compound have demonstrated xanthine oxidase inhibitory activity, which is crucial for managing conditions such as gout and hyperuricemia. For instance, derivatives with similar thiophene structures have shown moderate inhibitory effects, indicating potential for further development as therapeutic agents .

- Carbonic Anhydrase Inhibition : Research has indicated that related compounds may inhibit carbonic anhydrase isoforms, which play a role in regulating pH and fluid balance in biological systems. This inhibition can be beneficial in treating conditions like glaucoma and certain types of edema .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are vital in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies on related compounds have shown promising results in scavenging free radicals, enhancing their therapeutic profile .

Case Study 1: Xanthine Oxidase Inhibitors

In a study focusing on the synthesis of thiophene derivatives, compounds exhibiting structural similarities to this compound were evaluated for their xanthine oxidase inhibitory activity. The results indicated that some derivatives had IC50 values comparable to established inhibitors like febuxostat, highlighting their potential as effective therapeutic agents .

Case Study 2: Antioxidant Properties

Another research effort investigated the antioxidant capacity of thiophene-based compounds. The study utilized DPPH free radical scavenging assays to assess the efficacy of these compounds. Results showed that certain derivatives significantly reduced DPPH radical levels, suggesting a robust antioxidant potential that could be harnessed for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Thiophene core formation : Utilize the Gewald reaction, combining ethyl acetoacetate, sulfur, and nitriles/cyanoacetates in ethanol with triethylamine catalysis .

Functionalization : Introduce the 2-chloroacetamido group via acylation with chloroacetyl chloride under controlled temperatures (0–5°C) to avoid side reactions .

Substituent addition : Install the 2-methylbutyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like NaH .

Q. Key Reaction Parameters :

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Ethanol | Triethylamine | Reflux (~78°C) | 60–75% |

| 2 | DCM/DMF | None | 0–5°C | 50–65% |

| 3 | THF | NaH | RT–60°C | 40–55% |

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methylbutyl protons at δ 0.8–1.5 ppm, thiophene ring protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.08) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and steric effects of the 2-methylbutyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation step?

- Solvent Polarity : Use DMF over DCM to enhance solubility of intermediates, improving reaction homogeneity .

- Temperature Gradients : Gradually increase from 0°C to RT to minimize hydrolysis of chloroacetyl chloride .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation kinetics .

Q. How to resolve contradictions between crystallographic data and computational modeling results?

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological studies?

Q. How to mitigate solvent interference in NMR characterization of crude reaction mixtures?

Q. What are the implications of conflicting toxicity data in in vitro vs. in vivo studies?

- Metabolic Analysis : Perform liver microsome assays to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .

- Dosage Calibration : Adjust in vivo doses based on pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to reconcile discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.